

1,2-diphenylpropene CAS number and molecular weight

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Compound of Interest

Compound Name: 1,2-Diphenylpropene

Cat. No.: B3430406

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Technical Guide: 1,2-Diphenylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropene, also known as α -methylstilbene, is an organic compound with the chemical formula C15H14.^[1] It belongs to the stilbene family, a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities.^[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of **1,2-diphenylpropene** and its derivatives, tailored for professionals in research and drug development.

Chemical and Physical Properties

1,2-Diphenylpropene exists as two geometric isomers: (E)-**1,2-diphenylpropene** (trans) and (Z)-**1,2-diphenylpropene** (cis). The properties of these isomers, along with the general properties of the compound, are summarized in the tables below.

General Properties

Property	Value	Reference
Molecular Formula	C15H14	[1]
Molecular Weight	194.27 g/mol	[1]
Common Synonyms	α -Methylstilbene, 1-Methyl-1,2-diphenylethene	[1]

Isomer-Specific Information

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)
(E)-1,2-diphenylpropene	833-81-8	81-83	285-286
(Z)-1,2-diphenylpropene	1017-22-7	48	Not available

Synthesis of 1,2-Diphenylpropene

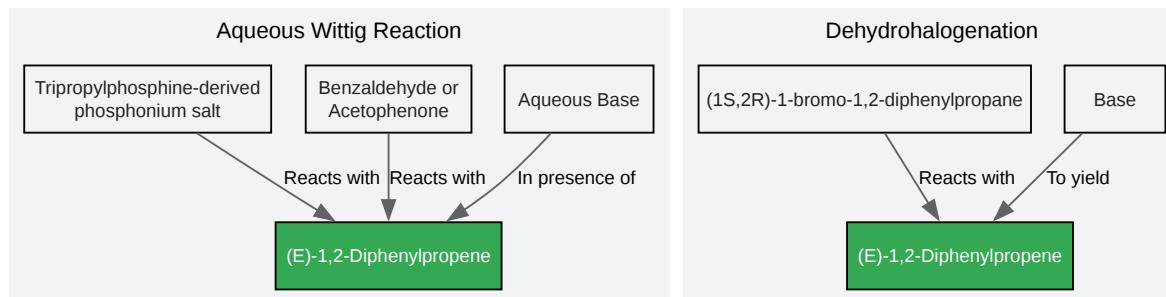
The synthesis of α -methylstilbenes, including **1,2-diphenylpropene**, can be achieved through various organic chemistry methodologies. A notable approach is the aqueous Wittig reaction, which offers a high-yielding and environmentally friendly route.[\[1\]](#) Another method involves the dehydrohalogenation of a suitable precursor.[\[3\]](#)

Experimental Protocol: Aqueous Wittig Reaction for α -Methylstilbenes (General Methodology)

While a detailed, step-by-step protocol for the synthesis of **1,2-diphenylpropene** was not available in the cited literature, a general methodology for the synthesis of α -methylstilbenes using an aqueous Wittig reaction has been described.[\[1\]](#) This method utilizes tripropylphosphine-derived phosphonium salts and is noted for its high yields and simple product isolation by filtration.[\[1\]](#)

Conceptual Workflow for the Synthesis of **1,2-Diphenylpropene**:

General Synthesis Approach for 1,2-Diphenylpropene

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Caption: General synthetic routes to **1,2-diphenylpropene**.

Biological Activity and Therapeutic Potential

Stilbene derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, estrogenic, and anti-inflammatory properties.^[4] While research on the specific biological profile of **1,2-diphenylpropene** is limited, studies on its hydroxylated and other derivatives provide insights into its potential applications in drug discovery.

Estrogenic and Antiestrogenic Activity

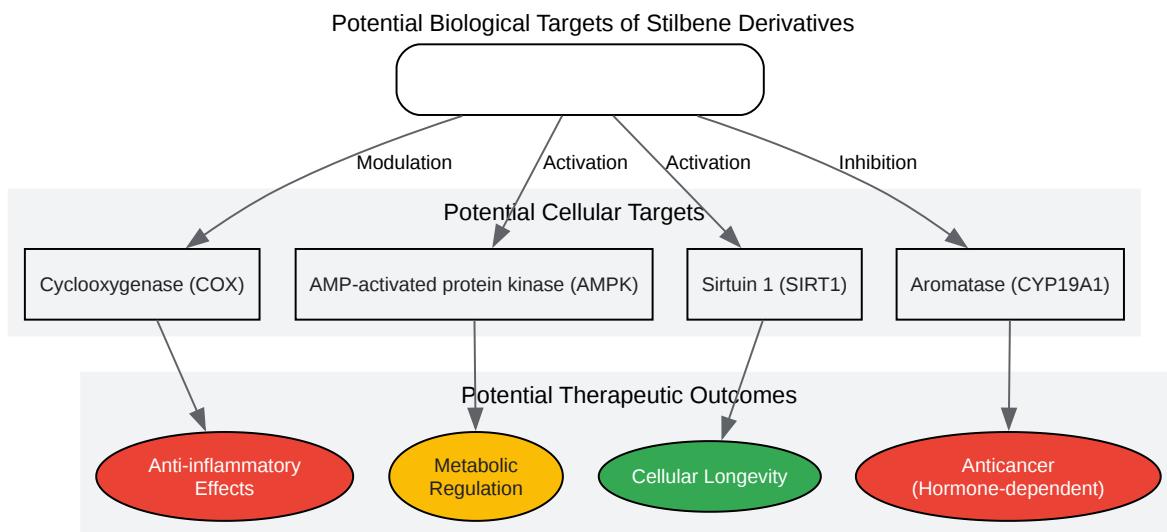
Certain derivatives of α -methylstilbene have demonstrated significant estrogenic effects. For instance, 4,4'-dihydroxy- α -methylstilbene exhibits very strong estrogenic activity.^[4] This highlights the potential for developing selective estrogen receptor modulators (SERMs) based on the **1,2-diphenylpropene** scaffold.

Aromatase Inhibition

α -Methylstilbenes have been utilized as precursors for the synthesis of potent human aromatase (CYP19A1) inhibitors.^[1] Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. A study reported the development of stilbenoid-triazoles derived from α -methylstilbenes, with one compound exhibiting a Ki of 8 nM for aromatase inhibition in vitro.^[1]

Potential Signaling Pathways

While specific signaling pathways for **1,2-diphenylpropene** have not been fully elucidated, the broader class of stilbenoids is known to interact with various cellular targets. These interactions suggest potential mechanisms of action that could be relevant for **1,2-diphenylpropene** derivatives.



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Caption: Potential signaling pathways for stilbene derivatives.

Conclusion

1,2-Diphenylpropene serves as a valuable scaffold in medicinal chemistry, particularly for the development of agents targeting hormonal pathways. While in-depth biological studies on the parent compound are not extensively documented, its derivatives have shown promise as potent estrogenic agents and aromatase inhibitors. Further research into the synthesis of novel **1,2-diphenylpropene** analogs and comprehensive evaluation of their biological activities are warranted to fully explore their therapeutic potential. The synthetic methodologies outlined,

such as the aqueous Wittig reaction, provide a foundation for the generation of compound libraries for screening and lead optimization in drug discovery programs.

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